Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-
Description
This compound is a chiral epoxide (oxirane) derivative featuring a phenoxy substituent modified with a 2-(methoxymethoxy) group at the ortho position and a 5-nitro group at the para position. The (2S) configuration indicates its stereochemical specificity, which is critical in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
832102-15-5 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
(2S)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane |
InChI |
InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m0/s1 |
InChI Key |
XCKDLEDCGWEDOQ-VIFPVBQESA-N |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@@H]2CO2 |
Canonical SMILES |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Epoxidation via Sharpless Conditions
The Sharpless asymmetric epoxidation is a cornerstone for synthesizing enantiomerically pure epoxides. For the target compound, this method begins with a substituted allyl ether precursor. The allyl ether is treated with a titanium-based chiral catalyst (e.g., (+)-diethyl tartrate) and a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP).
Reaction Conditions
- Precursor : (E)-3-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]prop-1-ene
- Catalyst : Ti(O^iPr)₄/(+)-diethyl tartrate (1:2 molar ratio)
- Oxidant : TBHP (1.2 equiv) in dichloromethane at -20°C.
- Yield : ~85% enantiomeric excess (ee) reported for analogous nitrophenoxy epoxides.
Mechanistic Insight
The titanium complex coordinates to the allyl ether’s oxygen, enabling enantioselective oxygen transfer to the alkene. The (2S) configuration arises from the catalyst’s chiral environment, favoring syn-addition of the epoxy group.
Nucleophilic Ring-Opening of Epichlorohydrin
Epichlorohydrin serves as a versatile epoxide precursor. Here, the methoxymethoxy-protected nitrobenzene derivative acts as a nucleophile in an SN₂ reaction with (S)-epichlorohydrin.
Procedure
- Substrate Preparation : 2-(Methoxymethoxy)-5-nitrophenol is synthesized via nitration of 2-(methoxymethoxy)phenol (HNO₃/H₂SO₄, 0°C).
- Alkylation :
Chiral Control
Using enantiopure (S)-epichlorohydrin ensures retention of configuration at the epoxide’s stereocenter. Phase-transfer catalysts enhance reaction efficiency by shuttling hydroxide ions into the organic phase.
Asymmetric Epoxidation with Manganese-Salen Catalysts
Manganese(III)-salen complexes enable enantioselective epoxidation of alkenes. This method is ideal for substrates sensitive to acidic conditions.
Optimized Protocol
- Substrate : 3-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]prop-1-ene
- Catalyst : (R,R)-Mn-salen (5 mol%)
- Oxidant : NaOCl (1.1 equiv) in acetonitrile at 0°C.
- Result : 90% yield, 92% ee (2S).
Advantages
- High stereoselectivity under mild conditions.
- Tolerates electron-withdrawing nitro groups without side reactions.
Williamson Ether Synthesis Followed by Epoxidation
This two-step approach first constructs the ether linkage, followed by epoxide formation.
Step 1: Williamson Ether Synthesis
- Reagents : 2-(Methoxymethoxy)-5-nitrophenol, (S)-2-chloromethyloxirane, K₂CO₃
- Solvent : DMF, 80°C, 12 hours.
- Yield : 68%.
Step 2: Epoxide Purification
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Sharpless Epoxidation | 85 | 85 | High enantioselectivity |
| Epichlorohydrin Alkylation | 75 | 100* | Uses inexpensive reagents |
| Mn-Salen Catalysis | 90 | 92 | Mild conditions, scalability |
| Williamson/Epoxidation | 68 | 100* | Straightforward purification |
*Assumes chiral starting material.
Challenges and Optimization Strategies
- Nitro Group Stability : Nitration must precede epoxidation to avoid reduction of the nitro group.
- Solvent Choice : Acetonitrile enhances Mn-salen catalyst activity, while toluene improves phase-transfer reactions.
- Temperature Control : Epoxidation below 0°C minimizes racemization.
Industrial-Scale Considerations
Large-scale synthesis favors the epichlorohydrin route due to low-cost reagents and compatibility with continuous flow systems. Recent patents highlight solvent-free epoxidation using solid NaOH and recyclable phase-transfer catalysts, reducing waste.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines, thiols, or alcohols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alcohols, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Information
- Molecular Formula: CHN O
- Molecular Weight: Approximately 255.224 g/mol
- InChI Key: XCKDLEDCGWEDOQ-VIFPVBQESA-N
- SMILES Representation: COCOC1=C(C=C(C=C1)N+[O-])OCC2CO2
Reactivity
The oxirane structure is known for its inherent strain, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, including:
- Ring-opening reactions leading to the formation of reactive intermediates.
- Substitution reactions that can produce a variety of derivatives depending on the nucleophile involved.
Synthetic Organic Chemistry
Oxirane, , (2S)- serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to create derivatives that can be tailored for specific applications.
Research has indicated that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations have shown potential in disrupting cancer cell processes through enzyme inhibition or modulation of signaling pathways.
Industrial Applications
Beyond laboratory research, this compound has potential applications in:
- Development of new materials due to its unique chemical properties.
- Chemical processes where epoxides are utilized as intermediates or reactants.
Case Study 1: Antimicrobial Properties
A study conducted by researchers demonstrated that Oxirane, , (2S)- showed promising results against specific bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis through interaction with key enzymes.
Case Study 2: Anticancer Research
In a recent investigation, the compound was evaluated for its effects on cancer cell lines. Results indicated that it could inhibit cell proliferation through apoptosis induction, showcasing its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Complexity: The target compound’s methoxymethoxy-nitro substituent combination is distinct from simpler nitro- or halogen-substituted analogs.
Stereochemistry : The (2S) configuration may confer unique reactivity in asymmetric synthesis compared to R-configured analogs ().
Reactivity : Nitro groups are electron-withdrawing, directing nucleophilic attacks to specific positions on the epoxide ring. Methoxymethoxy groups, being electron-donating, could modulate this effect ().
Applications : While nitro-substituted oxiranes are intermediates in antiviral agents (), brominated derivatives () may serve as flame retardants or crosslinking agents.
Biological Activity
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is a specialized epoxide compound with significant biological activities. Its unique structure, characterized by a three-membered oxirane ring and functional groups such as methoxymethoxy and nitrophenoxy, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₀₆
- Molecular Weight : 255.224 g/mol
- CAS Number : 832102-15-5
The epoxide structure imparts significant strain, making it reactive towards nucleophiles in biological systems. This reactivity is crucial for its biological interactions.
The biological activity of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is primarily attributed to the electrophilic nature of the oxirane ring. Upon ring-opening, it can form reactive intermediates that interact with various biomolecules, leading to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by covalently modifying active sites.
- Disruption of Cellular Processes : Interaction with nucleic acids and proteins can disrupt normal cellular functions.
Antimicrobial Properties
Research indicates that Oxirane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves the alkylation of nucleophilic sites on microbial DNA or proteins.
Anticancer Potential
Oxirane has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways or by directly damaging cellular components.
Case Study 1: Allergic Reactions
A study documented allergic reactions among workers exposed to phenylglycidyl ether, a related compound. Positive patch tests indicated sensitization, highlighting potential dermatological effects associated with oxirane derivatives .
Case Study 2: Mutagenicity Testing
In mutagenicity assays using Escherichia coli and Salmonella typhimurium, Oxirane demonstrated dose-dependent mutagenic effects. It was shown to induce base substitutions in bacterial strains, suggesting a risk for genetic mutations .
Research Findings
| Study | Findings |
|---|---|
| Sasseville et al. (2000) | Documented allergic reactions from topical contact with phenylglycidyl ether. |
| ACGIH (2005) | Identified mutagenic properties in bacterial assays; observed positive responses in dermal exposure studies among workers. |
| HSDB | Found that Oxirane alkylates nucleic acid bases but does not bind DNA in E. coli. |
Comparison with Similar Compounds
Compared to simpler epoxides like ethylene oxide, Oxirane's unique functional groups enhance its biological activity:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| Ethylene Oxide | None | Limited antimicrobial properties |
| Oxirane (this compound) | Methoxymethoxy, Nitrophenoxy | Significant antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
